Cas no 118896-98-3 (L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI))

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) structure
118896-98-3 structure
Productnaam:L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI)
CAS-nummer:118896-98-3
MF:C46H75N11O16S2
MW:1102.28180909157
CID:132007
PubChem ID:57654073

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI)
    • Diethylenetriaminepentaacetic acid α,ω-bis(biocytinamide)
    • L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thi
    • L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS...
    • DIETHYLENETRIAMINEPENTAACETIC ACID ALPHA,OMEGA-BIS(BIOCYTINAMIDE)
    • diethylenetriaminepentaacetic acid*A,omega-bis(bi
    • DIETHYLENETRIAMINEPENTAACETIC ACIDA,OMEG A-BIS(BIOC
    • Diethylenetriaminepentaacetic acid alpha, ?-bis(biocytinamide)
    • DTXSID50391970
    • J-003903
    • 118896-98-3
    • Diethylenetriaminepentaacetic acid alpha , omega -bis(biocytinamide)
    • Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide), >=95% (TLC)
    • 2-[[2-[carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
    • 6,9,12-tris(carboxymethyl)-4,14-dioxo-2,16-bis(4-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}butyl)-3,6,9,12,15-pentaazaheptadecane-1,17-dioic acid (non-preferred name)
    • Inchi: InChI=1S/C46H75N11O16S2/c58-34(13-3-1-11-32-41-30(26-74-32)51-45(72)53-41)47-15-7-5-9-28(43(68)69)49-36(60)21-56(24-39(64)65)19-17-55(23-38(62)63)18-20-57(25-40(66)67)22-37(61)50-29(44(70)71)10-6-8-16-48-35(59)14-4-2-12-33-42-31(27-75-33)52-46(73)54-42/h28-33,41-42H,1-27H2,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,51,53,72)(H2,52,54,73)
    • InChI-sleutel: LKGHKLSIBPOASY-UHFFFAOYSA-N
    • LACHT: O=C(CCCCC1SCC2NC(NC12)=O)NCCCCC(NC(CN(CCN(CCN(CC(NC(C(=O)O)CCCCNC(CCCCC1SCC2NC(NC12)=O)=O)=O)CC(=O)O)CC(=O)O)CC(=O)O)=O)C(=O)O

Berekende eigenschappen

  • Exacte massa: 1073.45000
  • Monoisotopische massa: 1101.483
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 21
  • Zware atoomtelling: 75
  • Aantal draaibare bindingen: 40
  • Complexiteit: 1860
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -7.9
  • Topologisch pooloppervlak: 446Ų

Experimentele eigenschappen

  • Dichtheid: 1.35
  • Kookpunt: 1485.7°C at 760 mmHg
  • Vlampunt: 852.3°C
  • Brekindex: 1.576
  • PSA: 445.48000
  • LogboekP: 0.40820

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H312-H332
  • Waarschuwingsverklaring: P280
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22
  • Veiligheidsinstructies: S36
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:2-8°C
  • Risicozinnen:R20/21/22

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHENG KE LU SI SHENG WU JI SHU
sc-252716-10mg
Diethylenetriaminepentaacetic acid α, ω-bis(biocytinamide),
118896-98-3 ≥95%
10mg
¥504.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-252716-10 mg
Diethylenetriaminepentaacetic acid α, ω-bis(biocytinamide),
118896-98-3 ≥95%
10mg
¥504.00 2023-07-10

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.